molecular formula C10H12O2 B2572829 3-Hydroxy-1-phenylbutan-2-one CAS No. 62763-33-1

3-Hydroxy-1-phenylbutan-2-one

Cat. No.: B2572829
CAS No.: 62763-33-1
M. Wt: 164.204
InChI Key: RFHRXUDEWBOJCW-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

The exact mode of action of 3-Hydroxy-1-phenylbutan-2-one It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to ketone metabolism. More research is needed to confirm this and identify other potentially affected pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .

Result of Action

The molecular and cellular effects of This compound Given the lack of information about its targets and mode of action, it is difficult to predict its specific effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxy-1-phenylbutan-2-one typically involves the reaction of 2,3-butanedione with a Grignard reagent such as phenylmagnesium bromide. This reaction is carried out at low temperatures, often below 10°C, in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene . Another method involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylbutan-2-one or phenylbutanoic acid.

    Reduction: Formation of 3-hydroxy-1-phenylbutanol.

    Substitution: Formation of various substituted phenylbutanones depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-1-phenylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

  • 3-Hydroxy-4-phenylbutan-2-one
  • 1-Phenyl-2-butanone
  • 2-Hydroxy-1-phenylbutan-3-one

Comparison: 3-Hydroxy-1-phenylbutan-2-one is unique due to the specific positioning of its hydroxyl and ketone groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-hydroxy-1-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHRXUDEWBOJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The preparation of 3-hydroxy-3-phenylbutan-2-one by reaction of 2,3-butanedione with an appropriate Grignard reagent is described in an article by Lapkin and Golovkova in Zuhr. Obshchei Khim (J. Gen. Chem.) 19, 701-6 (1949) and abstracted in Chemical Abstracts 44, 1057h (1950). The reaction of biacetyl with phenylmagnesium bromide (31.4 g) gave 30% methylphenylacetylcarbinol. The reaction conditions are not specifically described but earlier in the abstract the solvent used was diethyl ether and the reactants were heated for 10 hours. The preparation is also referred to in Beilsteins Handbook (1969) at page 458.
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